molecular formula C23H24N2O2S B2408548 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide CAS No. 1797146-24-7

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2408548
CAS RN: 1797146-24-7
M. Wt: 392.52
InChI Key: QTNKWGSCXKMORD-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide, also known as MPPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPTB is a benzamide derivative that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates is a significant process in producing compounds of biological interest, including benzamides. This method offers an efficient pathway to synthesize N-(2-hydroxyphenyl)benzamides and similar compounds, which are valuable for further pharmacological study (Singh, Lakhan, & Singh, 2017).

Enantioselective Synthesis

The enantioselective synthesis of piperidines from (S)-methylpyroglutamate demonstrates the importance of such compounds in medicinal chemistry, highlighting the relevance of methodologies to obtain these structures with high stereoselectivity (Calvez, Chiaroni, & Langlois, 1998).

Antimicrobial Activity

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their antimicrobial evaluation against various strains show potential for developing new antibacterial and antifungal agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Bikobo et al., 2017).

Corrosion Inhibition

The study of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic environments highlights the application of these compounds in industrial processes, demonstrating their potential to protect metals from corrosion, thereby extending their life and reliability (Mishra et al., 2018).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-22-10-13-25(14-11-22)21-8-6-20(7-9-21)24-23(26)18-4-2-17(3-5-18)19-12-15-28-16-19/h2-9,12,15-16,22H,10-11,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNKWGSCXKMORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

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